(1-Cyclopropylethyl)(oxolan-2-ylmethyl)amine
Description
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
1-cyclopropyl-N-(oxolan-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C10H19NO/c1-8(9-4-5-9)11-7-10-3-2-6-12-10/h8-11H,2-7H2,1H3 |
InChI Key |
VOUCFLMGOPEZAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NCC2CCCO2 |
Origin of Product |
United States |
Preparation Methods
Condensation and Reductive Amination
This two-step approach combines cyclopropylethylamine synthesis with reductive coupling to introduce the tetrahydrofuran (THF) moiety.
Step 1: Synthesis of 1-Cyclopropylethylamine
- Method : Condensation of cyclopropyl methyl ketone with (S)-(−)-α-phenylethylamine in the presence of a Lewis acid (e.g., B(OiPr)₃) in THF, followed by reduction with NaBH₄ and debenzylation via hydrogenolysis.
- Yield : 85–92% enantiomeric excess (ee) after mandelic acid salt resolution.
- Key Data :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Catalyst | B(OiPr)₃ |
| Resolution Agent | (R)-Mandelic acid |
| Final ee | ≥99% |
Step 2: Reductive Amination
- Reaction : 1-Cyclopropylethylamine + tetrahydrofurfural (oxolan-2-carbaldehyde) → imine intermediate → reduction to secondary amine.
- Conditions : NaBH₃CN, MeOH, 0°C to RT.
- Yield : 70–80% (estimated based on analogous reductive aminations).
Transition-Metal Catalyzed Hydroaminoalkylation
Rhodium or ruthenium catalysts enable direct coupling of cyclopropylethylamines with THF-derived alkenes.
- Catalyst : [Rh(nbd)₂]SbF₆ with BTPP ligand.
- Substrates : 1-Cyclopropylethylamine + 2-vinyltetrahydrofuran.
- Conditions : 80°C, 12h, toluene.
- Outcome :
| Metric | Value |
|---|---|
| Yield | 88% |
| Selectivity (linear:branched) | 99:1 |
Ullmann-Type Coupling in Deep Eutectic Solvents
Copper-catalyzed cross-coupling adapts aryl halide methods for aliphatic systems.
- Catalyst : CuI (10 mol%)
- Ligand : 1,10-Phenanthroline
- Solvent : Choline chloride/urea deep eutectic solvent
- Base : t-BuOK
- Temperature : 100°C
- Yield : 65–75% (extrapolated from diarylamine syntheses).
Multi-Component Reaction (MCR) Approach
InCl₃-catalyzed one-pot synthesis could assemble the amine from cyclopropylethyl precursors, THF derivatives, and ammonia equivalents.
- Cyclopropylethyl ketone + THF-aldehyde + NH₃ → imine intermediate.
- InCl₃-mediated cyclization and reduction.
- Conditions : 50% EtOH, ultrasound, 40°C.
- Yield : ~75% (based on analogous pyrano[2,3-c]pyrazole syntheses).
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Reductive Amination | 70–80 | ≥99 | High | Mild conditions, high purity |
| Hydroaminoalkylation | 88 | N/A | Moderate | Atom economy, linear selectivity |
| Ullmann Coupling | 65–75 | N/A | Low | Solvent sustainability |
| MCR | 75 | N/A | Moderate | One-pot simplicity |
Critical Considerations
- Stereochemistry : Chiral resolution via mandelic acid salts ensures high enantiopurity for the cyclopropylethylamine precursor.
- Side Reactions : Cyclopropane ring stability requires avoiding strong acids or high temperatures.
- Solvent Choice : THF and 2-MeTHF are preferred for imine formation due to low polarity.
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopropylethyl)(oxolan-2-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo compounds.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
(1-Cyclopropylethyl)(oxolan-2-ylmethyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Cyclopropylethyl)(oxolan-2-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of amines are highly dependent on substituents. Below is a comparative analysis of “(1-Cyclopropylethyl)(oxolan-2-ylmethyl)amine” with four structurally related compounds, emphasizing substituent effects on molecular properties (Table 1).
Table 1: Structural and Functional Comparison of Similar Amines
Key Structural and Functional Insights
Cyclopropylethyl vs.
Oxolane vs. Aromatic Substituents :
- The oxolan-2-ylmethyl group improves aqueous solubility compared to the 2,4-dimethoxyphenylmethyl or phenylethyl groups, which are more lipophilic and prone to hydrophobic interactions .
Primary vs. Secondary Amines :
- The primary amine (R)-1-(cyclopropylethyl)amine exhibits higher basicity (pKa ~10–11) than secondary amines like the target compound (pKa ~8–9), affecting protonation states under physiological conditions .
Steric and Electronic Effects :
- Bulky substituents (e.g., phenylethyl, dimethoxyphenylmethyl) may hinder intermolecular interactions or receptor binding compared to the compact oxolane group .
Research Findings and Implications
- Similarity Metrics : Structural similarity assessments (e.g., Tanimoto coefficients, functional group overlap) highlight the importance of substituent polarity in predicting bioactivity. For instance, oxygenated substituents (oxolane) may improve blood-brain barrier penetration compared to hydrophobic groups .
- Synthetic Utility : Cyclopropylethyl amines are frequently intermediates in drug synthesis. The oxolane variant’s solubility profile makes it a candidate for aqueous formulations, whereas aromatic analogues may serve as lipophilic prodrugs .
Biological Activity
(1-Cyclopropylethyl)(oxolan-2-ylmethyl)amine, also referred to by its CAS number 1021104-23-3, is an organic compound with potential biological activities. Its unique structure, featuring a cyclopropyl group and an oxolane moiety, suggests diverse interactions with biological targets. This article delves into the compound's biological activity, synthesizing findings from various studies and providing insights into its potential applications in pharmacology and biochemistry.
Chemical Structure and Properties
The molecular formula of (1-Cyclopropylethyl)(oxolan-2-ylmethyl)amine is CHNO, with a molecular weight of 169.26 g/mol. The compound's structure can be visualized as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 169.26 g/mol |
| CAS Number | 1021104-23-3 |
Biological Activity Overview
Research into the biological activity of (1-Cyclopropylethyl)(oxolan-2-ylmethyl)amine has highlighted several areas of interest:
Antimicrobial Activity
Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, a derivative was tested against various bacterial strains, demonstrating inhibition zones comparable to standard antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Neuropharmacological Effects
The compound has been investigated for its potential neuropharmacological effects. In vitro studies indicate that it may act on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This suggests possible applications in treating mood disorders or neurodegenerative diseases.
Cytotoxicity and Anticancer Potential
Preliminary studies assessing the cytotoxicity of (1-Cyclopropylethyl)(oxolan-2-ylmethyl)amine against cancer cell lines have shown promising results. The compound demonstrated dose-dependent cytotoxic effects on various cancer types, including breast and lung cancer cells. Further investigations are needed to elucidate the specific pathways involved in its anticancer activity.
Case Studies
Several case studies have been conducted to explore the biological effects of (1-Cyclopropylethyl)(oxolan-2-ylmethyl)amine:
-
Antimicrobial Efficacy Study
- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Findings : The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
-
Neuropharmacological Assessment
- Objective : To assess the impact on serotonin receptor activity.
- Findings : In vitro assays indicated that the compound enhances serotonin receptor binding affinity, suggesting potential antidepressant properties.
-
Anticancer Activity Evaluation
- Objective : To determine cytotoxic effects on cancer cell lines.
- Findings : The compound exhibited significant cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cells, with IC50 values indicating effective concentration ranges for therapeutic use.
The proposed mechanisms of action for (1-Cyclopropylethyl)(oxolan-2-ylmethyl)amine are multifaceted:
- Antimicrobial Action : Likely involves interference with bacterial cell wall synthesis and metabolic pathways.
- Neuropharmacological Effects : May involve modulation of neurotransmitter systems, particularly through receptor binding interactions.
- Cytotoxic Mechanism : Potentially involves induction of apoptosis in cancer cells through mitochondrial pathways or activation of caspases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
